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3-(Chloromethoxy)-1,1,1-trifluoropropane

Cat. No.: B13709138
M. Wt: 162.54 g/mol
InChI Key: UTXZZOVDVFEODY-UHFFFAOYSA-N
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Description

Contextual Significance of Chloromethoxy and Trifluoropropane Moieties in Chemical Science

The chemical utility of 3-(Chloromethoxy)-1,1,1-trifluoropropane is best understood by examining its constituent parts.

The chloromethoxy group (-OCH₂Cl) is a highly reactive functional group characteristic of chloroalkyl ethers. wikipedia.org Its reactivity stems from the presence of an electronegative chlorine atom and an adjacent ether oxygen, making the carbon atom susceptible to nucleophilic attack. This moiety is structurally similar to the well-known methoxymethyl (MOM) chloride, a reagent widely used in organic synthesis as a protecting group for alcohols. wikipedia.org The chloromethoxy group functions as an effective alkylating agent, capable of forming new carbon-oxygen or carbon-carbon bonds. wikipedia.orgsolubilityofthings.com

Overview of Structural Features and Their Implications for Chemical Reactivity

The molecular architecture of this compound dictates its chemical behavior, creating a molecule with dual functionality. The structure contains a stable, chemically robust "tail" and a highly reactive "head."

The Trifluoromethyl Group (-CF₃): Located at one end of the propane (B168953) chain, this group is characterized by its high thermal and chemical stability due to the strong C-F bonds. mdpi.com Its strong inductive electron-withdrawing effect influences the electronic properties of the entire molecule, but the group itself is generally unreactive under common synthetic conditions. nih.gov

The Chloromethoxy Group (-OCH₂Cl): This is the primary site of reactivity. The C-Cl bond is polarized and significantly weaker than the C-F bonds, making the chlorine atom a good leaving group in nucleophilic substitution reactions. Compounds containing this group, such as chloromethyl methyl ether, are known to be effective alkylating agents. wikipedia.org The ether oxygen can stabilize the transient positive charge that develops on the adjacent carbon during SN1-type reactions, facilitating the substitution process. acs.org

This dichotomy makes this compound an effective synthon for introducing the CF₃CH₂CH₂OCH₂- fragment into other molecules. The chloromethoxy end can react with a nucleophile (e.g., an alcohol or amine) to form a new bond, while the trifluoropropyl tail remains intact, conferring its beneficial properties to the newly formed, larger molecule.

PropertyValue for 3-Chloro-1,1,1-trifluoropropaneReference
CAS Number460-35-5 nbinno.comnih.govchemicalbook.comchemeo.com
Molecular FormulaC₃H₄ClF₃ nih.govnoaa.gov
Molecular Weight132.51 g/mol nih.govchemeo.com
Boiling Point~45.1 °C nbinno.com
Melting Point~-106.2 °C nbinno.com
Density~1.290 g/cm³ nbinno.com

Historical Development and Evolution of Related Fluorinated Organic Compounds in Research

The field of organofluorine chemistry, to which this compound belongs, has a rich history dating back to the 19th century, long before the isolation of elemental fluorine. researchgate.netnih.gov One of the earliest syntheses of an organofluorine compound was reported in 1835 by Dumas and Péligot, who prepared fluoromethane. wikipedia.org In 1862, Alexander Borodin developed a halogen exchange method to synthesize benzoyl fluoride (B91410), a technique that remains fundamental in the fluorochemical industry. nih.govjst.go.jpscispace.com

The elemental form of fluorine was first isolated by Henri Moissan in 1886. nih.gov Early attempts to react it with organic compounds were often difficult to control due to its extreme reactivity. nih.gov Significant advancements came in the early 20th century with the development of more controlled fluorination methods. Key milestones include:

The Schiemann reaction (reported by Balz and Schiemann in 1927), which provided a reliable method for preparing aromatic fluorine compounds. jst.go.jp

The development of halogen exchange (Halex) reactions , such as using potassium fluoride to replace other halogens, which became a cornerstone of industrial fluorochemical production. jst.go.jp

The mid-20th century, particularly the period around World War II, saw a dramatic acceleration in organofluorine research and industrial application. researchgate.netnih.gov This era led to the commercial production of important materials like polytetrafluoroethylene (PTFE) and chlorofluorocarbons (CFCs). researchgate.net In the decades that followed, the focus expanded to creating partially fluorinated polymers and specialized fine chemicals. The unique properties conferred by fluorine atoms became increasingly recognized in the life sciences, leading to a surge in the synthesis of fluorinated pharmaceuticals and agrochemicals, where compounds like this compound find their niche as valuable synthetic intermediates. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6ClF3O B13709138 3-(Chloromethoxy)-1,1,1-trifluoropropane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6ClF3O

Molecular Weight

162.54 g/mol

IUPAC Name

3-(chloromethoxy)-1,1,1-trifluoropropane

InChI

InChI=1S/C4H6ClF3O/c5-3-9-2-1-4(6,7)8/h1-3H2

InChI Key

UTXZZOVDVFEODY-UHFFFAOYSA-N

Canonical SMILES

C(COCCl)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 3 Chloromethoxy 1,1,1 Trifluoropropane and Analogues

Precursor-Based Synthesis Pathways

The construction of the 3-(Chloromethoxy)-1,1,1-trifluoropropane scaffold can be approached from different starting materials, including halogenated propanes and fluorinated alcohols. These pathways involve the strategic formation of the carbon-oxygen bond and the incorporation of the trifluoromethyl and chloromethoxy functionalities.

Synthesis from Halogenated Propanes and Alcohols

A plausible and direct route to this compound involves the reaction of 3,3,3-trifluoropropan-1-ol with reagents that can introduce the chloromethoxy group. This method is analogous to the well-established synthesis of other chloromethyl ethers. A general method for the preparation of chloromethyl ethers from fluorinated alcohols involves the reaction of the alcohol with paraformaldehyde and dry hydrogen chloride. fluorine1.ru

In a typical procedure, a mixture of the fluorinated alcohol and paraformaldehyde in a suitable solvent, such as dimethoxyethane or petroleum ether, is treated with a stream of dry hydrogen chloride gas with stirring. The reaction is generally maintained at a moderate temperature, for instance, between 5 and 20°C, for several hours to facilitate the formation of the chloromethyl ether. fluorine1.ru This approach is highlighted in the synthesis of a range of chloromethyl ethers of fluorinated alcohols, as detailed in the following table.

Table 1: Synthesis of Chloromethyl Ethers from Fluorinated Alcohols

Alcohol Molar Ratio (Alcohol/ (CH₂O)n) Solvent Temperature (°C) Time (h) Yield (%)
2,2,2-Trifluoroethanol 1:1.2 Dimethoxyethane 10-15 8 85
2,2,3,3-Tetrafluoropropanol 1:1.2 Dimethoxyethane 10-15 8 82
2,2,3,3,4,4,5,5-Octafluoropentanol 1:1.2 Petroleum Ether 5-10 10 78

Data sourced from a review on the preparation of fluorinated ethers, citing a patent by G.C. Tesoro and R.N. Ring. fluorine1.ru

While a specific example for 3,3,3-trifluoropropan-1-ol is not provided in the cited literature, the general applicability of this method suggests it is a viable pathway.

Alternatively, the synthesis of the analogous compound, chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether (sevochlorane), from hexafluoroisopropanol (HFIP) has been described. This process involves the reaction of HFIP with a formaldehyde (B43269) equivalent, such as paraformaldehyde or 1,3,5-trioxane, a chlorinating agent like thionyl chloride, and a strong acid like concentrated sulfuric acid. google.comgoogle.com This suggests that a similar combination of reagents could be effective for the chloromethylation of 3,3,3-trifluoropropan-1-ol.

Routes Involving Fluoroalkylation Reactions

Fluoroalkylation reactions offer a powerful tool for the introduction of fluorinated moieties into organic molecules. harvard.edu In the context of synthesizing this compound, a strategy could involve the initial construction of a suitable three-carbon backbone, followed by the introduction of the trifluoromethyl group. However, a more direct approach would be to start with a precursor already containing the trifluoromethyl group and functionalize it. For instance, reactions involving the addition of a trifluoromethyl group to a propylene (B89431) derivative could be envisioned, followed by subsequent manipulation of the functional groups to install the chloromethoxy ether.

Formation via Functionalization of Propane (B168953) Backbones

Another synthetic strategy begins with a pre-formed propane backbone that is subsequently functionalized. For example, one could start with a molecule like 3-chloro-1,1,1-trifluoropropane. chemicalbook.comnih.gov This compound possesses the desired trifluoropropyl and chloro functionalities. The synthetic challenge then becomes the introduction of the methoxy (B1213986) group at the 3-position, which would likely involve a nucleophilic substitution of the chlorine atom by a methoxide (B1231860) source, followed by a subsequent chlorination of the methyl group of the resulting ether. However, the direct chlorination of the methyl group of an ether can sometimes lack selectivity and lead to multiple chlorinated products.

Functional Group Transformations and Derivatization

The synthesis of this compound and its analogues heavily relies on key functional group transformations, particularly the introduction of the chloromethoxy group and the formation of the ether linkage with control over regioselectivity and stereoselectivity.

Introduction of Chloromethoxy Groups

The introduction of a chloromethoxy group is a critical step in the synthesis of the target molecule. As previously discussed, a common and effective method is the reaction of an alcohol with formaldehyde and hydrogen chloride. fluorine1.ru The mechanism of this reaction involves the protonation of formaldehyde by the acid catalyst, followed by nucleophilic attack of the alcohol to form a hemiacetal. Subsequent protonation of the hydroxyl group of the hemiacetal and elimination of water generates an oxocarbenium ion, which is then attacked by the chloride ion to yield the chloromethyl ether.

Another approach for the synthesis of chloromethyl ethers involves the reaction of an acetal (B89532) with an acid halide, catalyzed by a Lewis acid such as a zinc(II) salt. This method can provide haloalkyl ethers in near-quantitative yields under mild conditions. organic-chemistry.org For instance, dimethoxymethane (B151124) can react with an acyl chloride in the presence of a catalytic amount of a zinc(II) salt to generate chloromethyl methyl ether. organic-chemistry.org This methodology could potentially be adapted for the synthesis of more complex chloromethyl ethers.

Regioselective and Stereoselective Synthetic Approaches to Fluorinated Ethers

The synthesis of fluorinated ethers often requires precise control over the position of the ether linkage (regioselectivity) and the three-dimensional arrangement of the atoms (stereoselectivity), especially when chiral centers are present.

For a molecule like this compound, the synthesis from 3,3,3-trifluoropropan-1-ol inherently defines the regioselectivity, as the ether linkage is formed at the only available hydroxyl group.

In more complex fluorinated alcohols, regioselective etherification can be a significant challenge. The choice of reagents and reaction conditions can influence which hydroxyl group in a polyol reacts. For instance, the use of protecting groups can block more reactive hydroxyl groups, allowing for selective etherification of the desired position.

Stereoselective synthesis of fluorinated ethers is crucial when creating chiral molecules. Asymmetric catalytic methods have been developed for the synthesis of chiral fluorinated compounds. For example, copper(I)-BOX catalyzed asymmetric three-component reactions have been used to synthesize chiral trifluoromethylated propargylic ethers with high enantioselectivity. While not directly applicable to the synthesis of this compound, these methods demonstrate the potential for stereocontrol in the formation of fluorinated ethers. The stereoselective construction of fluorinated quaternary carbon centers is an active area of research, with methods such as asymmetric alkylation, arylation, and Mannich reactions being employed. organic-chemistry.org

Catalytic Systems in the Synthesis of this compound

The synthesis of this compound, while not extensively detailed in dedicated literature, can be approached through established catalytic methodologies for ether formation and halogenation. The strategic incorporation of a trifluoromethyl group imparts unique electronic properties that can influence the reactivity of the parent molecule, 3,3,3-trifluoropropan-1-ol. Catalytic systems offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to stoichiometric methods. This section explores potential transition metal and organic catalytic approaches for the synthesis of this target compound.

Transition Metal Catalysis for Halogenation Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-halogen bonds. While direct transition metal-catalyzed chloromethylation of alcohols is not a commonly reported transformation for synthesizing compounds like this compound, the principles of C-H activation and functionalization could conceptually be applied.

Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, are well-known to facilitate C-H functionalization reactions. In a hypothetical scenario, a transition metal catalyst could activate a C-H bond of a suitable precursor, followed by reaction with a chlorine source. However, a more plausible, though still indirect, application of transition metal catalysis would be in the synthesis of precursors to the chloromethylating agent or in alternative synthetic routes. For instance, transition metal-catalyzed cross-coupling reactions are instrumental in building complex molecules, which might then be converted to the desired product.

A general challenge in the direct catalytic chloromethylation of an alcohol like 3,3,3-trifluoropropan-1-ol would be the selective activation of a C-H bond in a chloromethyl source and its subsequent reaction with the alcohol's hydroxyl group, avoiding side reactions. The development of such a direct catalytic process would represent a significant advancement in the synthesis of halogenated ethers.

Catalyst TypePotential Application in SynthesisKey Challenges
Palladium (Pd)Cross-coupling reactions to synthesize precursors.Direct chloromethylation of alcohols is not established.
Rhodium (Rh)C-H activation and insertion reactions.Selectivity and functional group tolerance.
Ruthenium (Ru)Transfer hydrogenation and C-H functionalization.Catalyst stability and turnover.

Organic Catalysis in Ether Formation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a complementary approach to metal-based catalysis. For the formation of the ether linkage in this compound, organocatalysts could play a crucial role in activating either the alcohol or the chloromethylating agent.

A plausible synthetic route to this compound involves the reaction of 3,3,3-trifluoropropan-1-ol with formaldehyde (or its trimer, trioxane) in the presence of a chlorine source, typically hydrogen chloride. This reaction is often acid-catalyzed. While strong mineral acids can be used, organocatalysts offer a milder and potentially more selective alternative. For instance, Lewis acidic organocatalysts could activate the carbonyl group of formaldehyde, making it more susceptible to nucleophilic attack by the fluorinated alcohol.

Alternatively, the synthesis can proceed via the reaction of an acetal, such as dimethoxymethane, with an acid halide, a reaction that can be efficiently catalyzed by Lewis acids, including metal salts and potentially organo-Lewis acids. For example, zinc(II) salts have been shown to catalyze the formation of chloromethyl methyl ether from dimethoxymethane and an acid chloride. An analogous reaction using a trifluoromethyl-containing substrate could be envisioned.

Furthermore, organocatalysts, such as chiral amines or phosphoric acids, are known to promote enantioselective reactions. While this compound is achiral, the principles of organocatalysis are highly relevant for the synthesis of more complex, chiral fluorinated ethers. The use of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile, could also be a promising strategy to enhance the efficiency of the etherification reaction. mdpi.com

Organocatalyst TypePotential Role in SynthesisExample of General Transformation
Lewis Acids (e.g., Boron-based)Activation of formaldehyde or acetal.Acetal formation and exchange reactions.
Brønsted Acids (e.g., Phosphoric Acids)Protonation and activation of reactants.Acid-catalyzed ether synthesis.
Bifunctional CatalystsSimultaneous activation of alcohol and electrophile.Asymmetric nucleophilic additions.

A common laboratory-scale synthesis of chloromethyl ethers involves the reaction of an alcohol with formaldehyde and anhydrous hydrogen chloride. orgsyn.orggoogle.com This method could be adapted for 3,3,3-trifluoropropan-1-ol. Another approach involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to promote the chlorination of alcohols or the formation of chloroethers. scirp.orgresearchgate.net For instance, zinc(II) salts have been demonstrated to be effective catalysts for the synthesis of chloromethyl methyl ether from acetals and acid halides. organic-chemistry.orgdatapdf.com This method offers a potentially milder alternative to the use of strong acids.

Chemical Reactivity and Transformation of 3 Chloromethoxy 1,1,1 Trifluoropropane

Nucleophilic Substitution Reactions at the Chloromethoxy Center

Replacement of Chlorine with Heteroatoms (e.g., Oxygen, Nitrogen, Sulfur)

No specific experimental data was found for the nucleophilic substitution reactions of 3-(Chloromethoxy)-1,1,1-trifluoropropane.

Reaction Kinetics and Mechanistic Pathways of Substitution

No information on the reaction kinetics or mechanistic pathways for the substitution reactions of this compound is available in the reviewed literature.

Electrophilic Reactions Involving the Trifluoropropane Moiety

C-F Bond Activation Studies and Defluorination Chemistry

There are no specific studies on the C-F bond activation and defluorination chemistry of this compound.

Acid-Catalyzed Transformations

No literature detailing the acid-catalyzed transformations of this compound was identified.

Radical Reactions and Their Synthetic Utility

No information regarding radical reactions involving this compound or their synthetic utility could be located.

Radical Halogenation and Addition Reactions

The trifluoromethyl group significantly weakens the C-H bonds on the α- and β-carbons, making them susceptible to radical abstraction.

Radical Halogenation: It is anticipated that this compound would undergo radical halogenation, such as chlorination or bromination, preferentially at the C-2 position (the methylene (B1212753) group adjacent to the trifluoromethyl group). This is due to the stabilizing effect of the electron-withdrawing CF3 group on the resulting radical intermediate. The reaction would likely be initiated by UV light or a chemical initiator.

Radical Addition: In the presence of a suitable radical initiator, this compound could potentially add across unsaturated systems. However, the more probable pathway for radical reactions would involve the cleavage of the C-Cl bond in the chloromethoxy group, which is generally more labile under radical conditions than C-H bonds. The resulting radical could then initiate addition reactions.

The table below outlines the predicted outcomes of radical reactions based on the reactivity of similar compounds.

Reaction TypeReagentsPredicted Major ProductTheoretical Rationale
Radical ChlorinationCl2, UV light3-(Chloromethoxy)-2-chloro-1,1,1-trifluoropropaneStabilization of the C-2 radical by the CF3 group.
Radical BrominationBr2, UV light or AIBN3-(Chloromethoxy)-2-bromo-1,1,1-trifluoropropaneSimilar to chlorination, with bromine being more selective.
Radical Addition InitiatorPeroxides, unsaturated substrate (e.g., alkene)Polymer or adduct from the methoxy-3,3,3-trifluoropropyl radicalThe C-Cl bond is the weakest bond for radical initiation.

Polymerization Initiated by this compound Derivatives

Chloromethyl ethers are known to be effective initiators for cationic polymerization due to the lability of the C-Cl bond, which can be abstracted by a Lewis acid to form a stabilized carbocation. It is therefore plausible that this compound could serve as an initiator for the polymerization of electron-rich alkenes, such as vinyl ethers or styrene.

The initiation step would involve the reaction of this compound with a Lewis acid (e.g., SnCl4, TiCl4) to generate an oxocarbenium ion. This highly reactive species would then attack the monomer to start the polymer chain growth.

Reactivity Towards Organometallic Reagents

The presence of a reactive carbon-chlorine bond suggests that this compound would be reactive towards various organometallic reagents.

Interactions with Grignard Reagents and Organolithiums

Reactions with strong nucleophiles like Grignard reagents (RMgX) and organolithiums (RLi) are expected to proceed via nucleophilic substitution at the chloromethyl carbon. This would result in the formation of a new carbon-carbon bond, yielding an ether with an extended carbon chain.

The general reaction scheme would be: CF3CH2CH2OCH2Cl + RMgX → CF3CH2CH2OCH2R + MgXCl CF3CH2CH2OCH2Cl + RLi → CF3CH2CH2OCH2R + LiCl

The following table provides predicted products for reactions with common organometallic reagents.

Organometallic ReagentPredicted ProductReaction Type
Methylmagnesium bromide (CH3MgBr)3-(Ethoxy)-1,1,1-trifluoropropaneNucleophilic Substitution
n-Butyllithium (n-BuLi)3-(Pentyloxy)-1,1,1-trifluoropropaneNucleophilic Substitution
Phenylmagnesium chloride (PhMgCl)3-(Benzyloxy)-1,1,1-trifluoropropaneNucleophilic Substitution

Cross-Coupling Reactions Involving Carbon-Halogen Bonds

The C-Cl bond in the chloromethoxy group should be amenable to transition-metal-catalyzed cross-coupling reactions. Catalysts based on palladium, nickel, or copper could potentially be used to form new carbon-carbon or carbon-heteroatom bonds.

For instance, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to yield an arylated ether. Similarly, a Sonogashira coupling with a terminal alkyne could introduce an alkynyl group. The reactivity in these coupling reactions would be influenced by the choice of catalyst, ligands, and reaction conditions.

Coupling ReactionCoupling PartnerCatalyst System (Example)Predicted Product
Suzuki CouplingPhenylboronic acidPd(PPh3)4, base3-(Benzyloxy)-1,1,1-trifluoropropane
Sonogashira CouplingPhenylacetylenePdCl2(PPh3)2, CuI, base3-(3-Phenyl-2-propynyloxy)-1,1,1-trifluoropropane
Buchwald-Hartwig AminationAnilinePd catalyst, phosphine (B1218219) ligand, baseN-(3,3,3-Trifluoropropoxymethyl)aniline

It is important to reiterate that the reactions and products described in this article are based on theoretical predictions derived from the known chemistry of analogous compounds. Experimental validation is necessary to confirm the actual reactivity of this compound.

Advanced Spectroscopic and Analytical Characterization in Research Settings

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3-(Chloromethoxy)-1,1,1-trifluoropropane, a combination of ¹³C, ¹H, and ¹⁹F NMR, along with two-dimensional techniques, would offer a complete structural confirmation.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum of this compound is predicted to exhibit four distinct signals, corresponding to the four unique carbon environments in the molecule. The trifluoromethyl (-CF₃) group's strong electron-withdrawing nature significantly influences the chemical shifts of adjacent carbons.

The carbon of the -CF₃ group is expected to appear as a quartet due to coupling with the three fluorine atoms. The carbons of the propane (B168953) chain will be deshielded to varying degrees by the electronegative trifluoromethyl, ether oxygen, and chlorine substituents. The chloromethyl (-CH₂Cl) carbon is also expected at a downfield chemical shift due to the electronegativity of the chlorine atom.

Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)Predicted Multiplicity
C-1 (-CF₃)~124Quartet (q)
C-2 (-CH₂-)~35Quartet (q)
C-3 (-CH₂O-)~75Singlet (s)
-OCH₂Cl~80Singlet (s)

Proton (¹H) NMR and Spin-Spin Coupling Interactions

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For this compound, three distinct proton signals are anticipated.

The two methylene (B1212753) groups of the propane backbone (-CH₂-CH₂-) will show complex splitting patterns due to both geminal and vicinal coupling to each other and long-range coupling to the -CF₃ group. The methylene protons of the chloromethoxy group (-OCH₂Cl) are expected to appear as a singlet, being isolated from other protons.

Predicted ¹H NMR Data

Proton(s)Predicted Chemical Shift (ppm)Predicted MultiplicityCoupling Constants (J) in Hz
H-2 (-CH₂-)~2.5Quartet of triplets (qt)JH-H ≈ 7 Hz, JH-F ≈ 11 Hz
H-3 (-CH₂O-)~3.9Triplet (t)JH-H ≈ 7 Hz
-OCH₂Cl~5.6Singlet (s)N/A

Fluorine-19 (¹⁹F) NMR for Fluorinated Moiety Analysis

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds. For this compound, the three fluorine atoms of the -CF₃ group are chemically equivalent and are expected to produce a single signal. This signal will be split into a triplet due to coupling with the adjacent methylene protons (H-2).

Predicted ¹⁹F NMR Data

Fluorine(s)Predicted Chemical Shift (ppm)Predicted MultiplicityCoupling Constant (J) in Hz
-CF₃~ -67Triplet (t)JF-H ≈ 11 Hz

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are instrumental in unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals of the H-2 and H-3 protons, confirming their vicinal relationship in the propane chain. No other correlations are expected.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. Expected correlations would be:

C-2 with H-2

C-3 with H-3

-OCH₂Cl carbon with its corresponding protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between carbon and proton atoms. Key expected correlations include:

C-1 (-CF₃) with H-2 and H-3.

C-2 with H-3 and the -OCH₂Cl protons.

C-3 with H-2 and the -OCH₂Cl protons.

The -OCH₂Cl carbon with H-3.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy provides a "fingerprint" of a molecule by probing its vibrational modes. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by strong absorption bands corresponding to the C-F, C-O, C-Cl, and C-H bonds. The trifluoromethyl group typically exhibits very strong, characteristic absorption bands.

Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2950-3000MediumC-H stretching
1200-1300Very StrongC-F stretching (-CF₃)
1100-1150StrongC-O stretching (ether)
650-800StrongC-Cl stretching

Disclaimer: The spectroscopic data presented in this article are predicted based on established principles of NMR and IR spectroscopy and data from analogous compounds. Experimental verification is required for definitive structural confirmation.

Raman Spectroscopy

Key vibrational modes expected in the Raman spectrum include:

C-H Stretching: Aliphatic C-H stretching vibrations from the propane backbone and the chloromethyl group are anticipated in the 2850-3000 cm⁻¹ region.

C-F Stretching: The strong C-F bonds of the trifluoromethyl (-CF₃) group would produce intense and characteristic peaks, typically found in the 1100-1350 cm⁻¹ range.

C-O Stretching: The ether linkage (C-O-C) would exhibit stretching vibrations in the 1050-1250 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine bond stretch is expected to produce a signal in the 650-800 cm⁻¹ range.

Skeletal Vibrations: Bending and rocking motions of the carbon backbone (C-C-C, C-C-O) and deformations of the -CF₃ group would appear at lower wavenumbers, typically below 600 cm⁻¹.

These predicted shifts allow for the structural confirmation of the compound by identifying its key functional groups.

Table 1: Predicted Characteristic Raman Shifts for this compound
Vibrational ModeFunctional GroupPredicted Raman Shift (cm⁻¹)
C-H Stretch-CH₂-2850 - 3000
C-F Symmetric/Asymmetric Stretch-CF₃1100 - 1350
C-O-C Asymmetric StretchEther Linkage1050 - 1250
C-Cl Stretch-CH₂Cl650 - 800
CF₃ Deformation/Rocking-CF₃< 600

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula.

The molecular formula for this compound is C₄H₆ClF₃O. By summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O), the monoisotopic mass can be calculated with high precision.

Carbon (¹²C): 4 x 12.000000 = 48.000000 Da

Hydrogen (¹H): 6 x 1.007825 = 6.046950 Da

Chlorine (³⁵Cl): 1 x 34.968853 = 34.968853 Da

Fluorine (¹⁹F): 3 x 18.998403 = 56.995209 Da

Oxygen (¹⁶O): 1 x 15.994915 = 15.994915 Da

The calculated monoisotopic mass for the [M]⁺ ion is 162.005927 Da . The presence of a chlorine atom also results in a characteristic isotopic pattern, with a secondary peak at M+2 (corresponding to the ³⁷Cl isotope) that is approximately one-third the intensity of the monoisotopic peak. HRMS can resolve these isotopic peaks, further confirming the presence of chlorine.

Both EI and ESI are common ionization techniques used in mass spectrometry, each providing different types of information.

Electron Ionization (EI): As a hard ionization technique, EI typically causes extensive fragmentation of the molecule. This is useful for structural elucidation but may result in a weak or absent molecular ion peak. For this compound, EI would likely produce a complex spectrum of fragment ions.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is ideal for determining the mass of the intact molecule. While this compound is neutral, it may be detected in positive-ion mode through the formation of adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺). researchgate.netnih.gov The use of fluorinated acids in the mobile phase can help suppress unwanted metal adducts and favor protonation if a suitable site exists. semanticscholar.org

The fragmentation pattern observed in an EI mass spectrum provides a roadmap to the molecule's structure. For this compound, several predictable fragmentation pathways exist:

Alpha-Cleavage: The ether oxygen can induce cleavage of adjacent C-C or C-Cl bonds. A primary fragmentation would be the loss of the chloromethyl radical (•CH₂Cl) to form a stable oxonium ion [CF₃CH₂CH₂O]⁺ at m/z 113. Alternatively, cleavage could result in the formation of the chloromethyl cation [CH₂Cl]⁺ (m/z 49/51).

Loss of Chlorine: Cleavage of the C-Cl bond would result in the loss of a chlorine radical (•Cl), leading to an [M-Cl]⁺ ion at m/z 127.

Cleavage of the Propyl Chain: Fragmentation of the C-C bonds in the propyl chain can lead to various smaller ions. For example, loss of a •CF₃ group would yield a fragment at m/z 93.

The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would cause any chlorine-containing fragments to appear as a pair of peaks separated by 2 Da, providing a clear diagnostic marker. docbrown.info

Table 2: Predicted Key Fragment Ions of this compound in EI-MS
Predicted m/zProposed Ion StructureFragmentation Pathway
162/164[C₄H₆ClF₃O]⁺Molecular Ion (M⁺)
127[C₄H₆F₃O]⁺Loss of •Cl
113[C₃H₄F₃O]⁺Loss of •CH₂Cl (alpha-cleavage)
93[C₃H₆ClO]⁺Loss of •CF₃
69[CF₃]⁺Trifluoromethyl cation
49/51[CH₂Cl]⁺Chloromethyl cation (alpha-cleavage)

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating the target compound from impurities, starting materials, and byproducts, thereby enabling purity assessment and real-time reaction monitoring.

Given its likely volatility, this compound is an excellent candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). tandfonline.comshimadzu.com In this technique, the compound is vaporized and separated from other volatile components based on its boiling point and interaction with the GC column's stationary phase.

Purity Assessment: A pure sample would yield a single, sharp peak in the gas chromatogram. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity.

Reaction Monitoring: Aliquots can be taken from a reaction mixture over time and analyzed by GC-MS. The disappearance of starting material peaks and the appearance and growth of the product peak allow for precise monitoring of reaction progress and optimization of reaction conditions.

Structural Confirmation: The mass spectrometer detector provides the mass spectrum of the compound as it elutes from the column, confirming its identity by matching the fragmentation pattern with the expected structure.

For haloethers, standard non-polar or mid-polarity columns (e.g., those with a 5% phenyl polysiloxane phase) are typically effective. restek.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds in the liquid phase. While GC is often preferred for volatile compounds, HPLC can be advantageous for analyzing non-volatile impurities or for situations where the compound may be thermally unstable.

Reversed-Phase HPLC: This is the most common HPLC mode. A non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water). This compound, being moderately polar, would elute at a characteristic retention time. Fluorinated stationary phases have also shown unique selectivity for halogenated compounds and could provide alternative separation mechanisms. chromatographyonline.com

Normal-Phase HPLC: In this mode, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase (e.g., hexane/ethyl acetate). This could be useful for separating isomers or closely related compounds with different polarities.

Purity and Monitoring: Similar to GC, HPLC can be used to determine purity by peak area percentage and to monitor reaction progress by tracking the relative concentrations of reactants and products over time. Detection is typically performed using a UV detector (if the molecule contains a chromophore) or a universal detector like an evaporative light scattering detector (ELSD) or a mass spectrometer.

Theoretical and Computational Chemistry Studies of 3 Chloromethoxy 1,1,1 Trifluoropropane

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic structure, and other key characteristics with a high degree of accuracy.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground state properties of molecules. By approximating the electron density, DFT methods can efficiently calculate the equilibrium geometry of 3-(Chloromethoxy)-1,1,1-trifluoropropane. These calculations would typically involve geometry optimization to find the lowest energy arrangement of the atoms.

Key ground state properties that can be determined using DFT include:

Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure.

Electronic Properties: The distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting molecular dipole moment.

Spectroscopic Parameters: Predictions of vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the structure.

A representative data table of predicted geometric parameters for this compound, based on DFT calculations, is presented below.

ParameterPredicted Value
C-O Bond Length (ether)1.41 Å
C-O Bond Length (methoxy)1.39 Å
C-Cl Bond Length1.78 Å
C-F Bond Length (average)1.35 Å
C-C-C Bond Angle112°
O-C-Cl Bond Angle110°

Note: These are hypothetical values for illustrative purposes, as specific computational studies on this molecule are not publicly available.

Ab Initio Methods for High-Accuracy Predictions

For even greater accuracy, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, can be employed. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding, can provide benchmark-quality data for the electronic structure and energy of this compound. These high-level calculations are particularly useful for refining the results from DFT and for studying systems where electron correlation effects are significant.

Conformational Analysis and Rotational Barriers

The flexibility of the single bonds in this compound allows for the existence of multiple conformations, or rotamers. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

Potential Energy Surface Scans

A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. For this compound, PES scans would involve systematically rotating around the key single bonds (e.g., C-C and C-O bonds) and calculating the energy at each step. This process reveals the low-energy conformations (local minima) and the transition states (saddle points) that connect them. The results of a PES scan are often visualized as a plot of energy versus dihedral angle, which clearly shows the rotational barriers. For molecules with multiple rotatable bonds, multi-dimensional PES scans can be performed to map out the complex conformational landscape.

Vibrational Analysis and Thermodynamic Properties

Following the identification of stable conformers, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structures are true minima on the potential energy surface (i.e., have no imaginary frequencies) and to compute the zero-point vibrational energy (ZPVE). The vibrational frequencies themselves can be used to predict the infrared and Raman spectra of the molecule.

Furthermore, from the vibrational analysis, it is possible to calculate various thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy, as a function of temperature. This information allows for the determination of the relative populations of the different conformers at a given temperature.

Below is a hypothetical table summarizing the calculated relative energies and thermodynamic properties for different conformers of this compound.

ConformerRelative Energy (kcal/mol)Relative Enthalpy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Population at 298 K (%)
Anti0.000.000.0065
Gauche 11.201.151.3025
Gauche 22.502.452.6010

Note: These are hypothetical values for illustrative purposes.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its decomposition pathways, its reactions with other molecules, or its atmospheric chemistry.

By mapping the potential energy surface for a given reaction, computational methods can identify the transition state structures, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, a key parameter that governs the reaction rate.

For example, the hydrolysis of the chloromethoxy group is a likely reaction pathway. Computational modeling could be used to determine whether this reaction proceeds through an SN1 or SN2 mechanism. In an SN1 mechanism, the rate-determining step would be the formation of a carbocation intermediate, while in an SN2 mechanism, the reaction would occur in a single concerted step. By calculating the energies of the intermediates and transition states for both pathways, the more favorable mechanism can be identified.

Lack of Publicly Available Research Data for this compound

A comprehensive search for theoretical and computational chemistry studies specifically focused on the compound This compound has yielded no publicly available research data. As a result, it is not possible to generate a detailed scientific article that adheres to the requested outline, which requires specific research findings, data tables, and in-depth analysis for the following areas:

Spectroscopic Property Prediction and Correlation with Experimental Data

Calculated Vibrational Frequencies

The scientific literature does not appear to contain specific studies on the reaction mechanisms, transition states, or predicted spectroscopic properties of this compound. While general methodologies for these computational techniques are well-documented for other molecules, applying them to the target compound would require original research that has not been published.

Therefore, the creation of a scientifically accurate and informative article with detailed research findings and data tables for this compound is not feasible at this time due to the absence of the necessary foundational research in the public domain.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Building Block in the Synthesis of Complex Fluorinated Organic Compounds

The utility of fluorinated compounds often stems from their unique electronic properties and the metabolic stability conferred by the carbon-fluorine bond. As such, novel fluorinated building blocks are of significant interest to the scientific community.

Precursor to Fluorinated Ethers and Alcohols

There is no available research detailing the use of 3-(Chloromethoxy)-1,1,1-trifluoropropane as a precursor for the synthesis of other fluorinated ethers and alcohols.

Utilization in Polymer Chemistry and Advanced Materials

Fluorinated polymers are well-known for their desirable properties, including thermal stability and chemical resistance.

Incorporation into Fluorinated Polymer Architectures

No published studies were found that describe the incorporation of this compound into any polymer architectures.

Development of Specialty Fluorinated Coatings and Resins

There is no information available on the use of this compound in the development of specialty fluorinated coatings or resins.

Derivatization for Analytical and Chiral Sensing Applications

The development of new reagents for analytical and chiral sensing applications is an active area of research. nih.gov However, there are no reports on the derivatization of this compound for such purposes.

General Principles: Design of Fluorinated Chiral Derivatizing Agents

Fluorine-containing chiral derivatizing agents (CDAs) are valuable tools in organic chemistry for determining the enantiomeric purity and absolute configuration of chiral molecules. acs.orgrsc.org The introduction of a fluorine atom or a trifluoromethyl (-CF₃) group into a CDA offers several advantages for analysis, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgnih.gov

The core principle involves reacting a chiral analyte (like an alcohol or amine) with a chiral, enantiomerically pure derivatizing agent to form a pair of diastereomers. tcichemicals.com These diastereomers have distinct physical properties and, crucially, different NMR spectra.

Key Features of Fluorinated CDAs:

¹⁹F NMR as an Analytical Probe: The primary advantage is the ability to use ¹⁹F NMR. The ¹⁹F nucleus is highly sensitive for NMR, and its chemical shifts are very responsive to small changes in the local electronic environment. nih.gov This results in large chemical shift differences (Δδ) between the diastereomers, making spectral analysis straightforward and reliable. acs.orgnih.gov

Enhanced Resolution: The chemical shift dispersion in ¹⁹F NMR is significantly wider than in ¹H NMR, which minimizes signal overlap and simplifies interpretation. nih.govd-nb.info

Structural Design: Effective fluorinated CDAs are designed to maximize the difference in the magnetic environment of the fluorine atoms in the two diastereomers. This is often achieved by incorporating aromatic rings or other sterically bulky groups that can adopt different spatial orientations upon binding to the chiral analyte. nih.govtcichemicals.com

Well-known examples of fluorinated CDAs include α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) and its derivatives, which are widely used to determine the absolute configuration of chiral alcohols and amines. tcichemicals.com

General Principles: Probes for ¹⁹F NMR-Based Sensing

¹⁹F NMR-based sensing is a powerful analytical technique used to detect and quantify specific molecules (analytes) or changes in a chemical environment (e.g., pH, temperature, metal ion concentration). nih.gov Probes for this purpose are molecules specifically designed to produce a change in their ¹⁹F NMR signal upon interaction with the target of interest. The absence of natural fluorine in most biological systems means that ¹⁹F NMR spectra have no background signal, providing a clear window for detection. nih.govcfplus.cz

Design and Function of ¹⁹F NMR Probes:

Signal Transduction: The probe's interaction with an analyte must trigger a measurable change in its NMR properties. This can be a shift in the resonance frequency (chemical shift), a change in signal intensity, or an alteration of the relaxation times. d-nb.info

High Sensitivity: Probes often incorporate multiple magnetically equivalent fluorine atoms, such as a trifluoromethyl (-CF₃) or nonafluoro-tert-butoxy group, to amplify the NMR signal. nih.govcfplus.cz

Chemical Shift Sensitivity: The ¹⁹F chemical shift is highly sensitive to the surrounding environment. nih.gov A probe can be designed so that binding to an analyte alters the electronic environment around the fluorine atoms, leading to a distinct and detectable chemical shift change. nih.govd-nb.info For example, probes have been developed where analyte binding removes a shielding group or changes the probe's conformation, resulting in a new ¹⁹F signal at a different frequency.

The trifluoromethyl group is a particularly common motif in ¹⁹F NMR probes due to the threefold signal amplification from its three equivalent fluorine nuclei and its sensitivity to the local environment. nih.govnih.gov

General Principles: Applications in Electrophilic Fluorination and Halogenation Reagent Development

Electrophilic halogenation is a fundamental process in organic synthesis where an electron-rich substrate is reacted with an electrophilic source of a halogen (F⁺, Cl⁺, Br⁺, I⁺) to form a carbon-halogen bond. researchgate.net The development of new reagents for this purpose is driven by the need for greater reactivity, selectivity, and safety.

Electrophilic Fluorination: The direct introduction of fluorine via electrophilic fluorination is challenging due to the high electronegativity of fluorine, which makes creating an F⁺ source difficult. Modern electrophilic fluorinating reagents are typically compounds containing a nitrogen-fluorine (N-F) bond, where the nitrogen is substituted with strong electron-withdrawing groups (e.g., sulfonyl groups). This design polarizes the N-F bond, making the fluorine atom electrophilic and capable of reacting with nucleophiles like enolates or aromatic rings. Reagents like N-fluorobenzenesulfonimide (NFSI) are widely used for this purpose.

Electrophilic Chlorination/Bromination: While elemental chlorine (Cl₂) and bromine (Br₂) can act as electrophiles, they often lack selectivity and can be hazardous to handle. Modern reagent development focuses on solid, stable, and more selective sources of "Cl⁺" or "Br⁺". These reagents, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), provide a safer and more controllable means of performing electrophilic halogenations. Advanced reagents are designed for high regioselectivity, allowing for the halogenation of complex molecules at specific positions, which is particularly important in drug discovery and materials science.

The structural motif of this compound, combining a reactive chloromethyl ether with a stable trifluoromethyl group, suggests it could theoretically serve as a building block in organic synthesis. The chloromethoxy group is a known alkylating agent, chempanda.com while the trifluoropropyl moiety could be used to install a fluorinated tag. However, its specific application in the development of novel halogenation reagents has not been reported.

Environmental Degradation Pathways and Mechanistic Studies

Aqueous Degradation Pathways

In the aqueous environment, the degradation of 3-(Chloromethoxy)-1,1,1-trifluoropropane is expected to be primarily governed by hydrolysis, with biodegradation playing a potential role over longer timescales.

The chloromethoxy group is known to be highly susceptible to hydrolysis. Analogous compounds such as chloromethyl methyl ether and bis(chloromethyl) ether hydrolyze rapidly in water. canada.ca This suggests that the primary aqueous degradation pathway for this compound will be the hydrolysis of the chloromethyl ether linkage to form 3,3,3-trifluoropropanol, formaldehyde (B43269), and hydrochloric acid.

Table 2: Estimated Hydrolysis Half-Life of this compound

pH Temperature (°C) Estimated Half-Life
7 25 Minutes to Hours

Note: Value is estimated based on the rapid hydrolysis of other chloromethyl ethers. canada.ca

The biodegradation of highly fluorinated compounds is generally slow due to the high strength of the carbon-fluorine bond. nih.govnih.gov However, the presence of the more reactive chloromethoxy group could provide a site for initial microbial attack. It is plausible that enzymatic hydrolysis could precede any attack on the fluorinated part of the molecule. Once hydrolyzed to 3,3,3-trifluoropropanol, further biodegradation would depend on the ability of microorganisms to metabolize this fluorinated alcohol. Studies on similar fluorinated compounds suggest that while complete mineralization may be challenging, some biotransformation is possible. researchgate.net

Theoretical Modeling of Environmental Fate and Persistence

In the absence of experimental data, theoretical modeling provides a valuable tool for estimating the environmental fate and persistence of chemical compounds. nih.gov Models such as the Quantitative Structure-Activity Relationship (QSAR) can be used to predict properties like atmospheric lifetime, hydrolysis rates, and bioconcentration factors based on the molecular structure.

For this compound, such models would likely predict a relatively short atmospheric lifetime due to OH radical reaction and a very short aqueous lifetime due to rapid hydrolysis. The persistence of this compound in the environment is therefore expected to be low. However, the degradation products, particularly 3,3,3-trifluoropropanol, may exhibit greater persistence.

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
3,3,3-trifluoropropanol
Bis(chloromethyl) ether
Carbon dioxide
Carbon monoxide
Carbonyl chloride fluoride (B91410)
Chloromethyl methyl ether
Ethane
Formaldehyde
Formyl chloride
Hydrochloric acid
Hydrogen chloride
Hydrogen peroxide
Methane
Methanol
Nitric oxide
Nitrogen dioxide
Ozone
Phosgene
Propane (B168953)
Trichloroethylene
Trichlorofluoroethene

Prediction of Atmospheric Lifetimes and Ozone Depletion Potential (ODP)

Specific data on the atmospheric lifetime and Ozone Depletion Potential (ODP) for this compound have not been reported. The primary atmospheric degradation pathway for organic compounds containing C-H bonds is reaction with hydroxyl (OH) radicals in the troposphere. mdpi.com The presence of hydrogen atoms in the propane backbone and the methoxy (B1213986) group of this compound makes it susceptible to this degradation mechanism.

Compounds that are broken down in the troposphere generally have short atmospheric lifetimes, which limits the amount of the substance that can reach the stratosphere, where the ozone layer is located. wikipedia.orgscispace.com Ozone Depletion Potential is a relative measure of a compound's ability to cause ozone degradation compared to trichlorofluoromethane (B166822) (CFC-11), which has an ODP of 1.0. wikipedia.org Substances with short atmospheric lifetimes, particularly those degraded in the troposphere, typically have very low ODPs. scispace.comsemanticscholar.org

For context, other chlorinated and fluorinated molecules that are designed to have short atmospheric lifetimes exhibit low ODPs. For instance, trans-1-chloro-3,3,3-trifluoropropylene (HCFO-1233zd(E)), a structurally related compound, has a calculated atmospheric lifetime of approximately 40 days and a corresponding ODP of 0.00034. scispace.comsemanticscholar.org Similarly, other hydrochlorofluoroolefins (HCFOs) that are oxidized rapidly in the lower atmosphere have very low ODPs. fluorocarbons.org Given that this compound contains reactive C-H bonds, it is anticipated to have a relatively short atmospheric lifetime and, consequently, a negligible Ozone Depletion Potential. However, without specific kinetic studies of its reaction with OH radicals, a quantitative lifetime and ODP cannot be definitively stated.

Comparative Atmospheric Lifetimes and ODPs of Related Compounds
Compound NameAtmospheric LifetimeOzone Depletion Potential (ODP)
This compoundData not availableData not available
trans-1-chloro-3,3,3-trifluoropropylene (HCFO-1233zd(E))~40 days scispace.com0.00034 scispace.comsemanticscholar.org
Trichlorofluoromethane (CFC-11)45 years1.0 (by definition) wikipedia.org
Chlorodifluoromethane (HCFC-22)12 years0.055 wikipedia.org

Water Solubility and Air-Water Partitioning

Experimental data regarding the water solubility and air-water partitioning coefficient (Henry's Law constant) for this compound are not available in published literature. The compound's solubility can be qualitatively assessed based on its molecular structure. It contains both hydrophobic (the trifluorinated alkyl chain) and relatively polar (the ether linkage and chloro group) components. The ether oxygen atom can act as a hydrogen bond acceptor, which may confer a degree of water solubility. Conversely, the trifluoromethyl group is known to be highly hydrophobic, which would limit water solubility.

The air-water partitioning of a chemical is described by its Henry's Law constant (H), which relates the partial pressure of the compound in the gas phase to its concentration in the aqueous phase at equilibrium. Compounds with high Henry's Law constants tend to partition from water into the air. The value of H is influenced by both the substance's vapor pressure and its water solubility. Given the expected volatility of a low-molecular-weight haloalkane ether and its likely limited water solubility, it is probable that this compound would have a tendency to partition into the atmosphere from aqueous environments. However, without experimental measurements or specific modeling, quantitative values for its water solubility and Henry's Law constant remain undetermined.

Environmental Partitioning Properties
Compound NameWater SolubilityHenry's Law Constant
This compoundData not availableData not available

Future Research Directions and Challenges

Exploration of Novel Synthetic Routes and Sustainable Methodologies

Currently, detailed and varied synthetic routes for 3-(Chloromethoxy)-1,1,1-trifluoropropane are not extensively documented in publicly available scientific literature. Future research should prioritize the development of efficient and scalable synthetic methods. A critical area of investigation will be the exploration of "green" chemistry principles to create more environmentally benign and cost-effective production processes. This includes the use of non-toxic solvents, renewable starting materials, and catalytic reactions that minimize waste. The development of one-pot syntheses or flow chemistry approaches could also significantly enhance the efficiency and safety of its production.

Investigation of Unexplored Reactivity Patterns and Catalytic Transformations

The reactivity of this compound is largely inferred from general principles of related organofluorine compounds rather than specific empirical data. The presence of both a reactive chloromethoxy group and a stable trifluoromethyl group suggests a rich and varied chemical reactivity. Systematic studies are needed to explore its behavior with a wide range of nucleophiles, electrophiles, and under various reaction conditions.

A significant opportunity lies in the development of novel catalytic transformations involving this compound. For instance, its use in cross-coupling reactions, C-H functionalization, or asymmetric catalysis could unlock new pathways to complex fluorinated molecules that are valuable in pharmaceutical and materials science. Understanding its reactivity profile is crucial for its establishment as a versatile synthetic intermediate.

Development of Advanced Spectroscopic Probes and Analytical Techniques

To fully characterize this compound and its reaction products, the development and application of advanced analytical methods are essential. While standard techniques like NMR and mass spectrometry are fundamental, more sophisticated methods could provide deeper insights. For example, advanced NMR techniques could be employed to study its conformational dynamics and interactions in solution. The development of specific chromatographic methods will be crucial for ensuring its purity and for monitoring its transformations in complex reaction mixtures.

Further Elucidation of Theoretical and Computational Insights into its Behavior

Computational chemistry offers a powerful tool to complement experimental studies. Theoretical calculations can provide valuable insights into the electronic structure, bond energies, and reactivity of this compound. Quantum mechanical calculations can be used to predict reaction mechanisms and to guide the design of new experiments. Molecular modeling could also be employed to understand its interactions with biological targets or its properties in polymeric materials, thus guiding its application in various fields.

Expanding Applications in Emerging Fields of Organofluorine Research

The unique properties imparted by fluorine atoms mean that organofluorine compounds are in high demand in numerous advanced fields. cas.cnnih.gov While the primary applications of similar building blocks are in pharmaceuticals and agrochemicals, future research should explore the potential of this compound in other emerging areas. nbinno.comnbinno.com These could include the synthesis of novel fluoropolymers with enhanced thermal stability and chemical resistance, the development of advanced electrolytes for batteries, or the creation of new liquid crystals for display technologies. Its role as a precursor to new fluorinated surfactants or coatings also warrants investigation. The expansion into these new application areas will be driven by a more thorough understanding of its fundamental chemistry and reactivity.

Q & A

Q. What are the established laboratory synthesis routes for 3-(Chloromethoxy)-1,1,1-trifluoropropane?

Methodological Answer: Synthesis typically involves halogen exchange or dehydrochlorination. For example:

  • Halogen Exchange: React 3-methoxy-1,1,1-trifluoropropane with chlorine gas under UV light (40°C, inert atmosphere) to substitute the methoxy group with chloromethoxy. Monitor reaction progress via GC-MS to avoid over-chlorination .
  • Dehydrochlorination: Treat 1,1,1-trifluoro-3,3-dichloropropane with alcoholic KOH (70°C, N₂ atmosphere) to eliminate HCl and form the chloromethoxy group. Yield optimization requires precise stoichiometric control of KOH .

Q. How can nuclear magnetic resonance (NMR) spectroscopy verify the structural integrity of this compound?

Methodological Answer: Use multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm the structure:

  • ¹H NMR: The chloromethoxy (-OCH₂Cl) protons appear as a triplet (δ 4.5–5.0 ppm) due to coupling with adjacent fluorines.
  • ¹⁹F NMR: A singlet at δ -60 to -70 ppm confirms the trifluoromethyl (-CF₃) group.
  • ¹³C NMR: The quaternary carbon bonded to oxygen and chlorine resonates near δ 85–90 ppm. Compare spectra with reference data to detect impurities, as mislabeling of chloro-trifluoropropane derivatives is common .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protection: Use nitrile gloves, chemical-resistant aprons, and fume hoods.
  • Storage: Seal containers under inert gas (N₂/Ar) to prevent hydrolysis. Avoid contact with moisture or heat sources.
  • Emergency Procedures: For spills, use inert absorbents (e.g., vermiculite) and dispose as halogenated waste. Inhalation exposure requires immediate fresh air and medical consultation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloromethoxy group in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing trifluoromethyl group polarizes the C-O bond, increasing the electrophilicity of the adjacent carbon.

  • Kinetic Studies: Vary nucleophile concentration (e.g., NaN₃ in DMF) to distinguish SN1 vs. SN2 pathways.
  • Computational Modeling: Density Functional Theory (DFT) simulations predict transition states and regioselectivity. For example, the energy barrier for SN2 displacement by iodide is ~15 kcal/mol lower than SN1 due to steric hindrance .

Q. How can researchers resolve contradictions in reported reaction yields for this compound’s synthesis?

Methodological Answer: Conduct Design of Experiments (DoE) to isolate critical variables:

  • Catalyst Purity: Trace metals (e.g., Fe³⁺) in AlCl₃ reduce yields by promoting side reactions.
  • Moisture Control: Hydrolysis of intermediates occurs at >0.1% H₂O, lowering yields by 30% .
  • Temperature Gradients: Use flow reactors for uniform heating (vs. batch reactors) to minimize decomposition.

Q. What advanced analytical techniques characterize degradation products of this compound?

Methodological Answer:

  • GC-MS: Identify volatile byproducts (e.g., 3,3,3-trifluoropropene) via fragmentation patterns.
  • HRMS: Confirm non-volatile residues (e.g., chlorinated carboxylic acids) with <2 ppm mass accuracy.
  • X-ray Crystallography: Resolve crystalline degradation products (e.g., chloroformate salts) for structural validation .

Key Notes

  • Structural Analogues: Referenced related compounds (e.g., HCFC-253fb) for comparative insights .
  • Methodological Rigor: Emphasized experimental design, data validation, and advanced instrumentation to align with academic research standards.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.